

# In-Depth Technical Guide: Physicochemical Properties of CAS Number 952054-63-6

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## Compound of Interest

Compound Name: 3,6-Dibromophenanthrene-9,10-diol

Cat. No.: B3333246

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Disclaimer: Publicly available scientific data on the specific compound **3,6-Dibromophenanthrene-9,10-diol** (CAS 952054-63-6) is limited. This guide provides available information on this compound and supplements it with data from the closely related and more extensively studied compound, 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3), to offer a comparative technical overview. All data not explicitly for **3,6-Dibromophenanthrene-9,10-diol** is clearly marked.

## Core Physicochemical Properties

The compound with CAS number 952054-63-6 is identified as **3,6-Dibromophenanthrene-9,10-diol**.<sup>[1]</sup> Basic molecular properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of **3,6-Dibromophenanthrene-9,10-diol** (CAS 952054-63-6)

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>8</sub> Br <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	368.02 g/mol	[1]
Purity	Typically ≥98%	[1]

For comparative purposes, the physicochemical properties of the oxidized form, 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3), are presented in Table 2. This data is more comprehensive and includes experimentally determined and predicted values.

Table 2: Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3)

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>6</sub> Br <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	366.00 g/mol	[2][3]
Melting Point	289.0 to 293.0 °C	
Boiling Point (Predicted)	501.0 ± 43.0 °C at 760 mmHg	[4]
Density (Predicted)	1.9 ± 0.1 g/cm <sup>3</sup>	[4]
Flash Point (Predicted)	177.5 ± 14.7 °C	[4]
Appearance	Light yellow to brown powder/crystal	
Purity	≥95% (HPLC)	[2]

## Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **3,6-Dibromophenanthrene-9,10-diol** are not available in the public domain. However, general methodologies for characterizing phenanthrene derivatives can be applied.

## Synthesis and Purification

The synthesis of 3,6-dibromophenanthrene derivatives can be achieved through methods such as the improved photocyclization of corresponding stilbene precursors. For instance, 3,6-dibromophenanthrene has been synthesized from 4,4'-dibromo-trans-stilbene.[5] The resulting product is typically purified by recrystallization from a suitable solvent like hexane to obtain single crystals for analysis.[5]

A general procedure for the synthesis of the related 3,6-dibromo-9,10-phenanthrenequinone involves the oxidation of 9,10-phenanthrenequinone with bromine in a solvent like nitrobenzene, with benzoyl peroxide as a radical initiator. The reaction mixture is heated to reflux, and upon cooling, the product is precipitated with ethanol, followed by filtration and vacuum drying.[6]

## Melting Point Determination

The melting point of phenanthrene derivatives can be determined using a standard melting point apparatus, such as an Electrothermal 9002.[7] The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point. For polycyclic aromatic hydrocarbon (PAH) mixtures, Differential Scanning Calorimetry (DSC) can also be used to determine thaw and liquidus temperatures.[8]

## Solubility Determination

A common method for determining the solubility of phenanthrene derivatives is the batch equilibration technique.[9] An excess amount of the crystalline compound is added to a series of vials containing the solvent of interest. The vials are sealed and agitated on a shaker at a constant temperature until equilibrium is reached (e.g., 24 hours).[9] The suspension is then centrifuged to separate the undissolved solid.[9] The concentration of the dissolved compound in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., photodiode array).[9]

## Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are essential for structural elucidation. Spectra are typically recorded on an instrument like a Bruker AC 300, using a deuterated solvent such as  $\text{CDCl}_3$ . [7] Chemical shifts are reported in parts per million (ppm).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

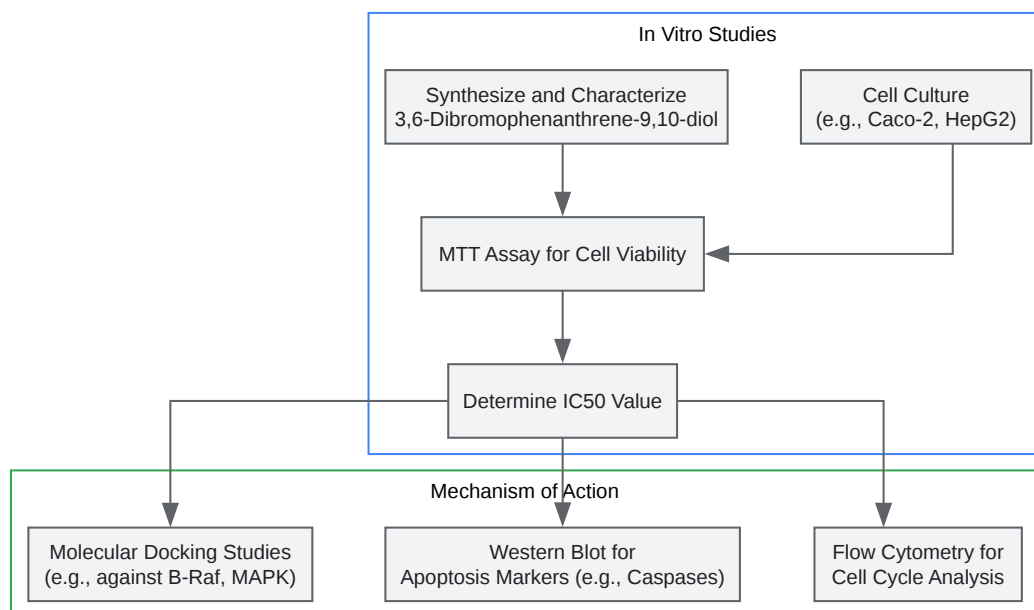
## Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **3,6-Dibromophenanthrene-9,10-diol**, phenanthrene derivatives are known to exhibit a range of biological effects, including cytotoxicity against various cancer cell lines.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) The cytotoxic mechanism of some phenanthrene derivatives has been linked to their ability to interact with key signaling proteins involved in cell growth and proliferation.[\[14\]](#)

For example, some phenanthrene derivatives have shown potent cytotoxicity against Caco-2 (colon cancer) and Hep-2 (epithelial cancer) cell lines.[\[12\]](#) Molecular docking studies on cytotoxic phenanthrene derivatives suggest that they may bind to and inhibit proteins in signaling pathways that are crucial for cell growth, such as the B-Raf proto-oncogene serine/threonine-protein kinase, which is a key component of the MAPK/ERK signaling pathway.[\[14\]](#)

Below is a hypothetical workflow for investigating the cytotoxicity of a phenanthrene derivative.

## Experimental Workflow: Cytotoxicity Assessment

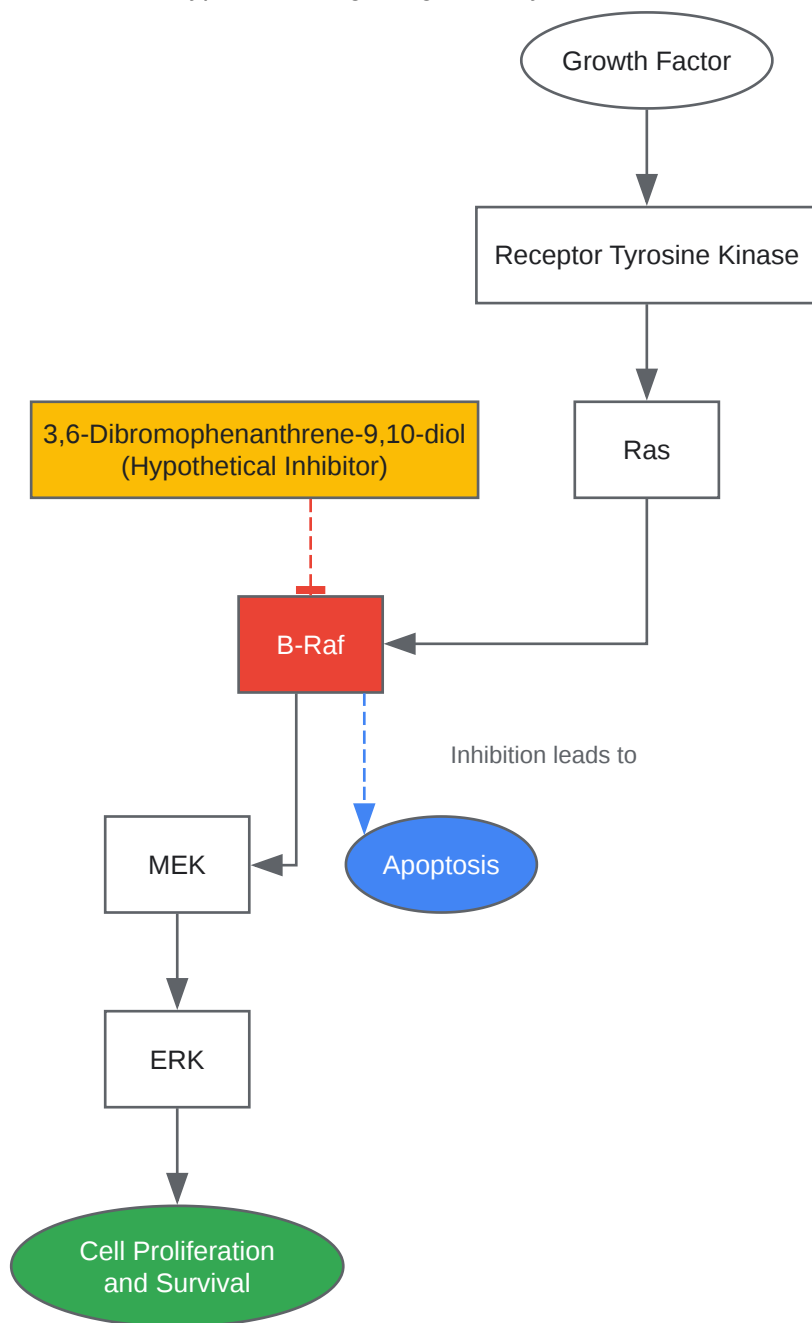


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## Workflow for Cytotoxicity Assessment

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a cytotoxic phenanthrene derivative, leading to apoptosis. This is based on the known involvement of the MAPK pathway in cell proliferation and the potential for phenanthrene derivatives to act as inhibitors.

## Hypothetical Signaling Pathway Inhibition

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## Hypothetical Inhibition of MAPK Pathway

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